Phenol, 2-(4-ethenylcyclohexyl)-4-methyl-
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Overview
Description
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- is an organic compound characterized by the presence of a phenol group substituted with a 4-ethenylcyclohexyl and a 4-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- typically involves the alkylation of phenol with 4-ethenylcyclohexyl and methyl groups. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the alkylation process. The specific details of the synthetic route can vary, but common methods include Friedel-Crafts alkylation and other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives.
Scientific Research Applications
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The phenol group can participate in hydrogen bonding and other interactions, while the cyclohexyl and methyl groups can influence the compound’s overall conformation and binding affinity. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-ethyl-2-methyl-
- Phenol, 4-(4-ethylcyclohexyl)-2-methyl-
- Phenol, 4-(4-ethenylcyclohexyl)-3-methyl-
Uniqueness
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- is unique due to the specific positioning of the 4-ethenylcyclohexyl and 4-methyl groups on the phenol ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
574703-29-0 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(4-ethenylcyclohexyl)-4-methylphenol |
InChI |
InChI=1S/C15H20O/c1-3-12-5-7-13(8-6-12)14-10-11(2)4-9-15(14)16/h3-4,9-10,12-13,16H,1,5-8H2,2H3 |
InChI Key |
ADHZWFPPNTYPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2CCC(CC2)C=C |
Origin of Product |
United States |
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